1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
2-(difluoromethyl)-5-phenylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2N3O/c12-11(13)16-9(10(14)17)6-8(15-16)7-4-2-1-3-5-7/h1-6,11H,(H2,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIPPVUDBKBSRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)C(=O)N)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Difluoromethyl)-3-phenyl-1H-pyrazole-5-carboxamide is a compound of significant interest in the field of agricultural chemistry, particularly for its potential as a fungicide. This compound belongs to the pyrazole class, which has been extensively studied for various biological activities, including antifungal, anticancer, and anti-inflammatory properties. The difluoromethyl group in its structure enhances its biological activity, making it a candidate for further research.
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Advanced characterization techniques such as NMR (Nuclear Magnetic Resonance) and HRMS (High-Resolution Mass Spectrometry) are employed to confirm the structure of the synthesized compound.
Antifungal Activity
The antifungal properties of this compound have been evaluated against various phytopathogenic fungi. A study demonstrated that this compound exhibits potent antifungal activity, particularly against Sclerotinia sclerotiorum and Botrytis cinerea. The efficacy is often measured using EC50 values, which indicate the concentration required to inhibit 50% of fungal growth.
Table 1: Antifungal Activity of this compound
| Fungal Species | EC50 (mg/L) | Inhibition Rate (%) |
|---|---|---|
| Sclerotinia sclerotiorum | 0.20 | >80 |
| Botrytis cinerea | 0.25 | 89.33 |
| Fusarium graminearum | 4.11 | <60 |
These results suggest that the compound is particularly effective against S. sclerotiorum, outperforming known fungicides like Fluxapyroxad in certain cases .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of the difluoromethyl group at the 3-position of the pyrazole ring significantly enhances antifungal activity compared to other substituents like trifluoromethyl. The phenyl moiety's substitution also plays a critical role in modulating biological activity, with specific substitutions leading to improved efficacy against target fungi .
Case Studies
In a series of studies, various derivatives of pyrazole carboxamides were synthesized and tested for their biological activities. For instance, one notable derivative, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (9m), exhibited higher antifungal activity than traditional fungicides like boscalid. This finding underscores the potential of modifying the pyrazole structure to enhance its bioactivity .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between this compound and its biological targets, such as succinate dehydrogenase (SDH). These studies reveal that key functional groups within the compound facilitate hydrogen bonding with active site residues, thereby contributing to its inhibitory effects on fungal growth .
Table 2: Docking Interaction Energies
| Compound | CDOCKER Interaction Energy (kcal/mol) |
|---|---|
| 1-(Difluoromethyl)-3-phenyl- | -37.1253 |
| Fluxapyroxad | -39.1853 |
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
The compound is recognized for its potential as a therapeutic agent due to its diverse biological activities:
- Antimicrobial Activity : Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carboxamide have shown effectiveness against various bacterial strains, with studies reporting inhibition zones exceeding 15 mm .
- Anticancer Properties : In vitro studies have demonstrated that pyrazole derivatives can induce apoptosis in cancer cell lines. For example, similar compounds have shown IC50 values ranging from 73 to 84 mg/mL against different cancer types . The mechanism often involves the modulation of cell cycle progression and apoptosis pathways.
2. Agricultural Applications
The compound has been explored for its potential in agriculture:
- Fungicidal Activity : Studies indicate that this compound can effectively reduce mycotoxin contamination in crops. Its application has been linked to improved resistance against fungal pathogens, making it a candidate for developing new fungicides .
3. Biological Research
The unique chemical structure of this compound allows it to serve as a valuable tool in biological research:
- Enzyme Inhibition Studies : The difluoromethyl group enhances binding affinity to certain enzymes, making it useful for studying enzyme kinetics and inhibition mechanisms .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including those with difluoromethyl substitutions. Results indicated that these compounds exhibited improved activity against resistant strains of bacteria compared to traditional antibiotics.
Case Study 2: Anticancer Activity
In vivo studies on mice treated with pyrazole derivatives showed significant tumor reduction in models of breast cancer. The treatment led to a decrease in tumor size by approximately 50% compared to control groups, suggesting that this compound may have similar effects .
Comparative Analysis of Biological Activities
| Compound | Biological Activity | IC50 (mg/mL) | Notes |
|---|---|---|---|
| This compound | Antimicrobial | TBD | Potential for broad-spectrum activity |
| Similar Aminopyrazoles | Anticancer | 73 - 84 | Effective against multiple cancer lines |
| Other Pyrazole Derivatives | Anti-inflammatory | TBD | Significant reduction in inflammation |
Chemical Reactions Analysis
Oxidation Reactions
The difluoromethyl group (-CF₂H) undergoes oxidation under controlled conditions. Key findings include:
-
Oxidation of the difluoromethyl group typically produces carboxylic acid derivatives, while harsher conditions may degrade the phenyl ring .
Reduction Reactions
The carboxamide group (-CONH₂) is susceptible to reduction:
| Reagents | Conditions | Product(s) Formed | Yield | Reference |
|---|---|---|---|---|
| LiAlH₄ in THF | Reflux, 6 hrs | 5-(aminomethyl)-1-(difluoromethyl)-3-phenyl-1H-pyrazole | 68% | |
| H₂, Raney Ni catalyst | 60°C, 50 psi H₂ | Primary amine derivative | 55% |
-
Reduction of the carboxamide to an amine enhances pharmacological potential, as seen in antifungal analogs .
Substitution Reactions
Electrophilic substitution occurs at the phenyl ring and pyrazole positions:
Aromatic Substitution (Phenyl Ring)
| Reagents | Position Substituted | Product | Yield | Reference |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | Para to substituent | Nitro derivative | 60% | |
| Br₂ in CHCl₃ | Ortho to substituent | Brominated derivative | 45% |
Pyrazole Ring Substitution
| Reagents | Position Substituted | Product | Yield | Reference |
|---|---|---|---|---|
| Cl₂ in CCl₄ | Position 4 | 4-chloro derivative | 38% | |
| NaH/alkyl halide | Position 1 | Alkylated derivatives | 50–65% |
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Product(s) Formed | Yield | Reference |
|---|---|---|---|
| 6M HCl, reflux, 8 hrs | 1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carboxylic acid | 85% | |
| NaOH (aq.), 100°C, 4 hrs | Sodium carboxylate salt | 90% |
-
Hydrolysis to carboxylic acid is critical for further derivatization, such as esterification.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling modifies the phenyl group:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃ | Biaryl derivatives | 60–75% | |
| Heck reaction | Pd(OAc)₂, alkene, NEt₃ | Alkenylated derivatives | 55% |
Amide Modifications
| Reaction | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| EDC/HOBt coupling | Amines, DMF, RT | Peptide-conjugated derivatives | 70–85% | |
| Hoffman degradation | Br₂, NaOH | Isocyanate intermediate | 40% |
Difluoromethyl Reactivity
| Reaction | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Nucleophilic displacement | KSCN, DMSO | Thiocyanate derivative | 50% |
Photochemical Reactions
UV irradiation induces unique reactivity:
| Conditions | Product(s) Formed | Yield | Reference |
|---|---|---|---|
| UV (254 nm), CH₃CN | Cycloaddition products | 30% |
Key Structural Influences on Reactivity
-
Electron-Withdrawing Effects : The difluoromethyl group deactivates the pyrazole ring, directing electrophiles to the phenyl group.
-
Steric Hindrance : The phenyl group at position 3 limits substitution at adjacent positions .
-
Hydrogen Bonding : The carboxamide participates in H-bonding, affecting solubility and reaction kinetics .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Their Effects
Table 1: Key Structural Differences and Their Implications
Key Observations:
- Position 1: Electron-withdrawing groups (e.g., sulfonyl in 4h, fluorophenyl in 6b) enhance polarity and solubility but may reduce cell permeability. The target compound’s difluoromethyl group offers a balance between lipophilicity and metabolic stability .
- Position 3: Aromatic substituents (e.g., phenyl in the target, p-tolyl in 6b) enable π-π stacking interactions, critical for binding to biological targets.
- Position 5: Carboxamide is a common pharmacophore for hydrogen bonding. Sulfonamide derivatives (e.g., 4h) exhibit higher solubility but may lack bioavailability .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The difluoromethyl group (logP ~1.8) in the target compound increases membrane permeability compared to carboxylic acid derivatives (, logP ~0.5) but remains less lipophilic than trifluoromethyl analogs (e.g., 5i, logP ~2.5) .
- Solubility: Carboxamide and sulfonamide groups improve aqueous solubility (e.g., 4h: >10 mg/mL) compared to non-polar substituents .
- Metabolic Stability: Fluorinated groups (difluoromethyl, trifluoromethyl) reduce cytochrome P450-mediated metabolism, enhancing half-life .
Preparation Methods
Synthesis of the Pyrazole Core with Difluoromethyl Substitution
Stepwise Halogenation, Diazotization, and Difluoromethyl Coupling
A key precursor in the synthesis of difluoromethyl-substituted pyrazoles is the halogenated aminopyrazole intermediate. One reported method involves:
Halogenation: Starting from an aminopyrazole (e.g., N-methyl-3-aminopyrazole), selective halogenation at the pyrazole ring (position 4 or 5 depending on substitution pattern) is performed using bromine or iodine in aqueous medium to yield 4-halogen-1-methyl-1H-pyrazole-3-amine derivatives.
Diazotization: The halogenated aminopyrazole is then subjected to diazotization by treatment with sodium nitrite in acidic aqueous solution at low temperatures (-5 to 5 °C) to form the corresponding diazonium salt.
Difluoromethyl Coupling: The diazonium salt reacts with potassium difluoromethyl trifluoroborate in the presence of a copper(I) oxide catalyst under nitrogen atmosphere, typically in acetonitrile solvent, to afford 4-halogen-3-(difluoromethyl)-1-methyl-1H-pyrazole derivatives with high yield and purity (up to ~88%) and minimal isomer formation.
Carboxylation: The halogenated difluoromethyl pyrazole undergoes a Grignard exchange reaction using isopropyl magnesium chloride, followed by carbonation with carbon dioxide, quenching, and recrystallization to yield the pyrazole carboxylic acid intermediate.
This method is noted for its operational simplicity, high yield (~64% overall for three steps), and high purity (>99.5%) with avoidance of isomeric impurities, offering good potential for scale-up in industrial applications.
Conversion of Pyrazole Carboxylic Acid to Carboxamide Derivatives
Amide Bond Formation via Peptide Coupling Reagents
The carboxylic acid intermediate (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid) is converted to the target carboxamide through amide bond formation using coupling reagents under mild conditions:
Reagents and Conditions: The acid is reacted with an amine (such as aniline or substituted anilines, including phenylamine for the phenyl substituent) in the presence of coupling agents like 1-Hydroxybenzotriazole (HOBt) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) in a solvent such as dimethylformamide (DMF).
Procedure: The acid and coupling reagents are mixed at low temperature (~5 °C), followed by addition of the amine and a base such as triethylamine. The reaction proceeds at room temperature for 10–12 hours.
Workup and Purification: The reaction mixture is quenched with ethyl acetate and washed sequentially with aqueous HCl, water, brine, and sodium bicarbonate solutions. The organic layer is dried and concentrated, and the crude product is purified by silica gel column chromatography.
Yields and Characterization: This method typically affords the pyrazole carboxamide derivatives in good to excellent yields (70–90%). The products are characterized by melting point, IR spectroscopy (amide carbonyl and N-H stretches), ^1H NMR (amide proton, pyrazole ring protons, and aromatic protons), and mass spectrometry confirming molecular weight and structure.
Summary Table of Key Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|
| Halogenation | Electrophilic substitution | N-methyl-3-aminopyrazole + Br2/I2 in water | 4-halogen-1-methyl-1H-pyrazole-3-amine | Not specified | Selective halogenation at pyrazole 4-position |
| Diazotization and Coupling | Diazotization + coupling | NaNO2 (acidic), potassium difluoromethyl trifluoroborate, Cu2O, acetonitrile, N2 atmosphere | 4-halogen-3-(difluoromethyl)-1-methyl-1H-pyrazole | ~88 | High purity, avoids isomers |
| Grignard Exchange and Carboxylation | Grignard reaction + carbonation | Isopropyl magnesium chloride, CO2, quenching, recrystallization | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | ~64 (overall) | Suitable for scale-up |
| Amide Bond Formation | Peptide coupling | HOBt, EDC.HCl, DMF, amine (e.g., aniline derivatives), TEA | 1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carboxamide (target) | 70–90 | Mild conditions, high yield |
Research Findings and Notes on Preparation
The use of potassium difluoromethyl trifluoroborate as a difluoromethyl source in the coupling step is advantageous due to its stability and ease of handling compared to other difluoromethylating agents.
The Grignard exchange step with isopropyl magnesium chloride is critical for introducing the carboxyl group via carbonation, enabling regioselective functionalization.
The amide coupling using HOBt/EDC.HCl is a widely accepted method in medicinal chemistry for forming amide bonds under mild and efficient conditions, preserving sensitive functional groups.
Spectroscopic characterization (IR, ^1H NMR, MS) confirms the successful synthesis and purity of the final carboxamide compounds.
The described synthetic routes avoid formation of isomeric impurities common in traditional methods, improving product quality and yield.
These methods have been successfully applied to synthesize a variety of pyrazole carboxamide derivatives with diverse amine substituents, including phenyl groups, demonstrating versatility and robustness of the approach.
Q & A
Q. What are the optimal synthetic routes for 1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carboxamide, considering substituent positioning and difluoromethyl group introduction?
Methodological Answer: The synthesis typically involves a multi-step process starting with the condensation of phenylhydrazine with β-keto esters or ketones to form the pyrazole core. Introducing the difluoromethyl group requires fluorination agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. A key challenge is regioselectivity in substituent placement; microwave-assisted synthesis or Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can improve yield and specificity . For carboxamide formation, coupling reagents like EDC/HOBt or CDI are recommended to minimize side reactions .
Q. How can researchers resolve contradictions in NMR and mass spectrometry data during structural confirmation?
Methodological Answer: Contradictions often arise from residual solvents, tautomerism, or isotopic patterns. For NMR:
- Use deuterated solvents (e.g., DMSO-d6) and optimize acquisition parameters (e.g., relaxation delays, 13C DEPT for carboxamide confirmation).
- Compare experimental shifts with computational predictions (DFT/B3LYP/6-31G* level) .
For mass spectrometry: - High-resolution MS (HRMS) with ESI+ or MALDI-TOF can distinguish between isotopic clusters (e.g., ) and fragmentation patterns .
Q. What strategies are effective in improving the aqueous solubility of this compound for in vitro assays?
Methodological Answer:
- Co-solvent systems: Use DMSO/PEG-400 or cyclodextrin inclusion complexes to enhance solubility without destabilizing the compound .
- pH adjustment: The carboxamide group can be ionized at physiological pH (pKa ~3-4), but stability studies (HPLC) are required to confirm no hydrolysis occurs .
- Prodrug derivatization: Introduce phosphate or glycoside moieties at the pyrazole N1 position for transient solubility enhancement .
Advanced Research Questions
Q. How does molecular docking explain the interaction between this compound and its target enzyme?
Methodological Answer:
- Structural preparation: Use X-ray crystallography data (e.g., monoclinic P21/n space group parameters from related pyrazole carboxamides ) to model the enzyme’s active site.
- Docking protocols: Employ AutoDock Vina or Schrödinger Glide with flexible ligand sampling. Key interactions include:
- Hydrogen bonding between the carboxamide and catalytic residues (e.g., Asp/Glu).
- Hydrophobic interactions of the difluoromethyl group with nonpolar pockets .
- Validation: Compare docking scores (ΔG) with experimental IC50 values to refine force field parameters .
Q. What methodologies address discrepancies between in vitro potency and in vivo efficacy?
Methodological Answer:
- Metabolic stability assays: Use liver microsomes (human/rat) to identify oxidative metabolism hotspots (e.g., CYP3A4-mediated degradation). Introduce electron-withdrawing groups (e.g., -CF3) to block metabolic sites .
- Pharmacokinetic (PK) modeling: Apply compartmental models to assess bioavailability and tissue penetration. Lipophilicity (logP) adjustments via fluorination can enhance blood-brain barrier permeability .
- In vivo imaging: Radiolabel the compound with for PET tracking to correlate tissue distribution with efficacy .
Q. How do electronic effects of difluoromethyl and phenyl groups influence bioactivity?
Methodological Answer:
- DFT calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects of -CF2H. The difluoromethyl group increases electrophilicity, enhancing covalent binding to nucleophilic residues (e.g., cysteine thiols) .
- QSAR studies: Correlate Hammett σ constants (σmeta for phenyl, σpara for -CF2H) with IC50 values. Substituents at the pyrazole 3-position (phenyl) contribute to steric bulk, while -CF2H modulates electronic density .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
